molecular formula C10H16O3 B13554258 8-Oxaspiro[4.5]decane-2-carboxylicacid

8-Oxaspiro[4.5]decane-2-carboxylicacid

Cat. No.: B13554258
M. Wt: 184.23 g/mol
InChI Key: JYUBPTCJXFFRRC-UHFFFAOYSA-N
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Description

8-oxaspiro[4.5]decane-2-carboxylic acid is a novel cyclic derivative of glutamic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: A convenient synthesis of 8-oxaspiro[4.5]decane-2-carboxylic acid can be achieved using commercially available reagents. One method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction conditions typically include the use of anhydrous solvents and a base to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for 8-oxaspiro[4.5]decane-2-carboxylic acid are not well-documented, the synthesis methods used in laboratory settings can be scaled up for industrial production. This would involve optimizing reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 8-oxaspiro[4.5]decane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

8-oxaspiro[4.5]decane-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 8-oxaspiro[4.5]decane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 8-oxa-2-azaspiro[4.5]decane
  • Tetrahydropyran derivatives
  • Spirocyclic compounds

Uniqueness: 8-oxaspiro[4.5]decane-2-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

8-oxaspiro[4.5]decane-3-carboxylic acid

InChI

InChI=1S/C10H16O3/c11-9(12)8-1-2-10(7-8)3-5-13-6-4-10/h8H,1-7H2,(H,11,12)

InChI Key

JYUBPTCJXFFRRC-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCOCC2)CC1C(=O)O

Origin of Product

United States

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